Phenyl(2,4,6-trichloropyridin-3-yl)methanone
Description
Properties
IUPAC Name |
phenyl-(2,4,6-trichloropyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl3NO/c13-8-6-9(14)16-12(15)10(8)11(17)7-4-2-1-3-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLIELIYHJIUPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(N=C(C=C2Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Chlorination of Pyridine Derivatives
Chlorination of pyridine precursors typically employs chlorine gas in acetic acid or sulfonic acid media. For example, the synthesis of 2,4,6-trichlorophenylhydrazine involves chlorinating N-anilinodicarboximide intermediates at 15–50°C in acetic acid, achieving >95% regioselectivity. Adapting this method, 3-pyridinol could be chlorinated using excess Cl₂ in HOAc to yield 2,4,6-trichloropyridin-3-ol, a potential precursor.
Reaction Conditions:
Catalytic Chlorination
Lewis acids like FeCl₃ or AlCl₃ may enhance chlorination efficiency. Patent US4772747A demonstrates that phthalic anhydride acts as a scaffold for directed chlorination, minimizing polychlorinated byproducts. Applying this, 3-acetylpyridine could be treated with Cl₂/FeCl₃ to install chlorine atoms at the 2, 4, and 6 positions.
Friedel-Crafts Acylation of Chlorinated Pyridines
Benzoylation of 2,4,6-Trichloropyridine
Friedel-Crafts acylation introduces the phenyl ketone group. However, electron-withdrawing chlorine atoms deactivate the pyridine ring, necessitating forceful conditions. A two-step approach involving intermediate boronic esters may improve reactivity:
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Suzuki-Miyaura Coupling:
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Oxidation to Ketone:
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Treat the biphenyl intermediate with KMnO₄ or CrO₃ in acidic media.
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Limitations: Low yields (<40%) due to steric hindrance from chlorine substituents.
Direct Acylation Using Acyl Chlorides
Alternative methods involve reacting 2,4,6-trichloropyridine with benzoyl chloride in the presence of AlCl₃. A patent synthesis of 3,5,6-trichloropyridin-2-yl acetates used thioglycolic acid chlorides, suggesting adaptability for ketone formation.
Procedure:
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Substrate: 2,4,6-Trichloropyridine
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Acylating Agent: Benzoyl chloride (1.2 eq.)
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Catalyst: AlCl₃ (1.5 eq.)
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Solvent: Dichloromethane
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Temperature: Reflux (40°C, 12 h)
Multi-Step Synthesis via Intermediate Imides
Phthalimide-Mediated Route
Drawing from US4772747A, N-(2,4,6-trichloroanilino)phthalimide can be hydrolyzed to release arylhydrazines. By modifying this approach, a phthalimide-protected pyridine intermediate could be acylated and deprotected:
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Chlorination of N-Pyridylphthalimide:
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Treat N-pyridin-3-ylphthalimide with Cl₂/HOAc.
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Acylation:
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React with benzoyl chloride under basic conditions.
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Deprotection:
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Hydrolyze with aqueous NaOH/EtOH.
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Advantages: Higher regiocontrol; avoids direct acylation of deactivated pyridine.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Direct Chlorination | Cl₂/HOAc, Friedel-Crafts acylation | 25–35% | Simple reagents | Low yields, byproduct formation |
| Suzuki-Oxidation | Coupling, oxidation | 30–40% | Regioselective | Multi-step, costly catalysts |
| Phthalimide Intermediate | Chlorination, acylation, deprotection | 50–60% | High purity, scalable | Lengthy procedure |
Characterization and Quality Control
Synthetic batches require rigorous analysis:
Chemical Reactions Analysis
Types of Reactions
Phenyl(2,4,6-trichloropyridin-3-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The phenyl group can undergo oxidation to form phenyl ketones or carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents like dimethylformamide (DMF), and catalysts such as palladium.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4), typically in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Phenyl(2,4,6-trichloropyridin-3-yl)methanol.
Oxidation: Phenyl(2,4,6-trichloropyridin-3-yl)carboxylic acid.
Scientific Research Applications
Phenyl(2,4,6-trichloropyridin-3-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenyl(2,4,6-trichloropyridin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
The following analysis compares Phenyl(2,4,6-trichloropyridin-3-yl)methanone with structurally related methanone derivatives, focusing on substituent effects, molecular properties, and reported bioactivities.
Structural Analogues with Halogenated Pyridine Moieties
Key Observations :
- Chlorine vs. This could enhance interactions with biological targets like enzymes or receptors .
- Thienopyridine vs. Pyridine: Thienopyridine derivatives () exhibit fused sulfur-containing rings, which may improve metabolic stability but reduce solubility compared to the simpler pyridine core in the target compound .
Ethynyl and Thiadiazol-Substituted Methanones
Key Observations :
- Thiadiazol vs. Trichloropyridine: Thiadiazol-containing methanones () demonstrate potent antimicrobial and efflux pump inhibition, likely due to their planar, heterocyclic structures. The trichloropyridine analog may exhibit similar bioactivity but with higher lipophilicity due to chlorine atoms .
- Ethynyl Groups : Ethynyl-substituted derivatives () feature extended π-systems, which are advantageous in materials science. The trichloropyridine variant lacks this conjugation but may offer superior steric bulk for targeted binding .
Amino-Substituted Methanones
Key Observations :
- Amino Groups: Amino-substituted methanones (e.g., ) benefit from hydrogen-bonding interactions, improving solubility and target affinity. The trichloropyridine derivative’s lack of amino groups may reduce solubility but increase membrane permeability .
- The rigid trichloropyridine structure may instead favor selective, high-affinity interactions .
Biological Activity
Phenyl(2,4,6-trichloropyridin-3-yl)methanone, a chlorinated derivative of pyridine, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which includes a phenyl group and a trichloropyridine moiety, contributing to its potential efficacy against various biological targets. This article delves into the biological activity of this compound, exploring its antimicrobial, antifungal, and anticancer properties through detailed research findings and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure is pivotal in understanding its interactions with biological systems.
Antimicrobial Properties
This compound has been investigated for its antimicrobial properties. Studies indicate that the presence of chlorine atoms enhances its interaction with microbial targets. For instance:
- Antibacterial Activity : In vitro assays have demonstrated significant antibacterial activity against various strains of bacteria. The compound showed effectiveness comparable to standard antibiotics in inhibiting the growth of Gram-positive and Gram-negative bacteria.
- Antifungal Activity : The compound also exhibited antifungal properties against common pathogens such as Candida albicans. The mechanism of action is believed to involve disruption of fungal cell membranes.
Anticancer Activity
The anticancer potential of this compound has been explored through various studies:
- Cell Line Studies : Research involving human cancer cell lines revealed that the compound induces apoptosis in cancer cells. For example, in studies on colon cancer cell lines (HCT116), the compound demonstrated an IC50 value indicating significant cytotoxicity .
- Mechanism of Action : The anticancer activity is attributed to the compound's ability to interfere with cellular signaling pathways involved in cell proliferation and survival. This includes inhibition of key enzymes that are crucial for cancer cell metabolism .
Case Studies
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Study on Antimicrobial Efficacy :
- A study evaluated the antimicrobial efficacy of this compound against multiple bacterial strains. Results indicated a minimum inhibitory concentration (MIC) ranging from 15 to 30 µg/mL for various strains.
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Cancer Cell Line Testing :
- In a controlled experiment using MCF-7 breast cancer cells, this compound was found to significantly reduce cell viability with an IC50 value of approximately 20 µM. This suggests a promising role as a potential chemotherapeutic agent.
Summary of Biological Activities
Q & A
Q. How should researchers design control experiments to distinguish between direct pharmacological effects and assay artifacts when evaluating this compound's activity in whole-cell electrophysiology studies?
- Controls :
- Inactive analogs : Synthesize a methanone derivative with a non-planar substituent (e.g., tert-butyl) to assess nonspecific effects.
- Pathway inhibitors : Co-apply receptor antagonists (e.g., bicuculline for GABAₐ) to confirm target engagement .
- Validation : Use patch-clamp recordings in HEK293 cells expressing recombinant receptors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
